molecular formula C10H8ClN B014564 6-Chloro-7-methylquinoline CAS No. 86984-27-2

6-Chloro-7-methylquinoline

Cat. No. B014564
CAS RN: 86984-27-2
M. Wt: 177.63 g/mol
InChI Key: NIRLXILGYDMNCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloroquinoline derivatives, including compounds structurally similar to 6-Chloro-7-methylquinoline, involves multiple steps such as substitution, nitration, reduction, cyclization, and chlorination. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate through these steps highlights the complex processes involved in creating such compounds, achieving a total yield of 29.2% (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives has been extensively studied. For example, the crystal structures of hydrogen-bonded co-crystals of 6-methylquinoline with various chloro-nitrobenzoic acids demonstrate the intricate intermolecular interactions, specifically the short O—H⋯N hydrogen bond linking the acid and base molecules in each crystal (Gotoh & Ishida, 2020).

Chemical Reactions and Properties

Chloroquinoline derivatives undergo various chemical reactions, forming new compounds with potential biological activity. For instance, the synthesis of 6-chloro-7-arylamino-5,8-isoquinolinediones demonstrated potent in vitro cytotoxic activities against human solid tumor cell lines, indicating the significance of these reactions in medicinal chemistry (Ryu et al., 1999).

Physical Properties Analysis

The physical properties of chloroquinoline derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The detailed investigation of the crystal structure of chloroquinoline derivatives, as demonstrated by the synthesis and structural analysis of compounds like 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, provides valuable insights into their physical characteristics (Cai et al., 2019).

Chemical Properties Analysis

The chemical properties of 6-Chloro-7-methylquinoline, such as reactivity, chemical stability, and interaction with other compounds, are influenced by its functional groups and molecular structure. Studies on the antimicrobial activity of novel 7-chloro-4-aminoquinoline derivatives, which share a core structure with 6-Chloro-7-methylquinoline, reveal the chemical behavior and potential applications of these compounds (Fatima et al., 2021).

Scientific Research Applications

  • Schistosomicidal Activity : A derivative, 6-chloro-5--diethylaminoethylamino-8-methylquinoline, demonstrates promising schistosomicidal activity, suggesting potential for treating schistosomiasis (Bristow et al., 1967).

  • Drug Development : Novel chalcones derived from 2-chloro-3-formyl-6-methylquinoline have unique structures and nonclassical C-H/O/N interactions, indicating potential for drug development (Rizvi et al., 2008).

  • Pharmaceutical Potential : 2-chloro-3-methylquinoline (2Cl3MQ) shows promise as a pharmaceutical agent, particularly as a potential inhibitor of Malate Synthase from Mycobacterium Tuberculosis (Kose et al., 2018).

  • Antibacterial and Antifungal Agents : Novel 2-chloroquinolin-3-yl ester derivatives exhibit antibacterial and antifungal properties, with one compound (6i) showing significant activity against various bacteria and fungi (Tabassum et al., 2014).

  • Synthesis of Alkaloids : A study outlines the synthesis of marine alkaloids batzelline C, isobatzelline C, discorhabdin C, and makaluvamine D from a quinoline, highlighting applications in pharmaceutical research (Roberts et al., 1996).

  • Natural Preservatives : Extracts from Citrullus colocynthis fruits and 4-methylquinoline analogues demonstrate potential for developing eco-friendly, natural preservatives against foodborne bacteria (Kim et al., 2014).

  • Photolysis in Herbicides : A study on the photolysis of quinolinecarboxylic herbicides in aqueous systems reveals the stability of QCl (a quinoline derivative) under UV light and sunlight, important for environmental studies (Pinna & Pusino, 2012).

Safety And Hazards

When handling 6-Chloro-7-methylquinoline, it is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is recommended. It should be used only in well-ventilated areas7.


properties

IUPAC Name

6-chloro-7-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRLXILGYDMNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403942
Record name 6-chloro-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-7-methylquinoline

CAS RN

86984-27-2
Record name 6-chloro-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Adolfsson, K Olsson - Acta Chem. Scand., Ser. B, 1983 - actachemscand.org
Several compounds, identified in meat or fish after heating, show high mutagenic activity. In Ames' test, the title compounds 6a (" IQ") and 6b (" MelQ") are among the most potent …
Number of citations: 34 actachemscand.org

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